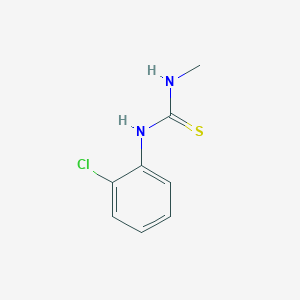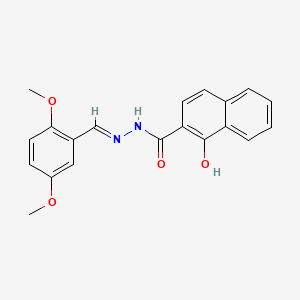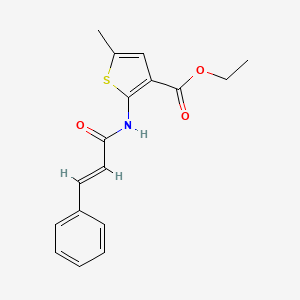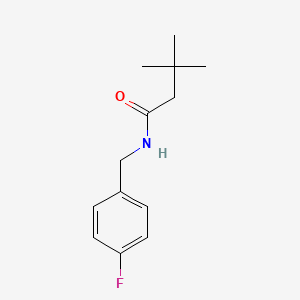
N-(2-chlorophenyl)-N'-methylthiourea
Übersicht
Beschreibung
N-(2-chlorophenyl)-N'-methylthiourea (CMU) is a synthetic compound that has been widely used in scientific research for its unique properties. CMU is a thiourea derivative that has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-chlorophenyl)-N'-methylthiourea is not fully understood. It is believed to inhibit the activity of various enzymes, such as cytochrome P450 and monoamine oxidase. N-(2-chlorophenyl)-N'-methylthiourea has also been shown to modulate the activity of the dopaminergic and serotonergic systems in the brain.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-methylthiourea has been shown to have various biochemical and physiological effects. It has been shown to decrease the levels of dopamine and serotonin in the brain. It has also been shown to increase the levels of GABA, an inhibitory neurotransmitter. N-(2-chlorophenyl)-N'-methylthiourea has been shown to have anticonvulsant, antinociceptive, and antipsychotic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-N'-methylthiourea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied, and its properties are well understood. It has been shown to have a wide range of biochemical and physiological effects, making it useful for studying various diseases and disorders.
However, N-(2-chlorophenyl)-N'-methylthiourea also has some limitations for lab experiments. It has been shown to have toxic effects at high doses, which can limit its use in some experiments. It is also not very selective, meaning that it can inhibit the activity of multiple enzymes and neurotransmitters, making it difficult to study the specific effects of N-(2-chlorophenyl)-N'-methylthiourea.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chlorophenyl)-N'-methylthiourea. One area of research is the study of its effects on the immune system. It has been shown to have immunosuppressive effects, and further research in this area could lead to the development of new therapies for autoimmune diseases.
Another area of research is the study of its effects on the cardiovascular system. N-(2-chlorophenyl)-N'-methylthiourea has been shown to have vasodilatory effects, and further research in this area could lead to the development of new therapies for hypertension and other cardiovascular diseases.
Conclusion:
N-(2-chlorophenyl)-N'-methylthiourea is a synthetic compound that has been widely used in scientific research for its unique properties. It has been shown to have various biochemical and physiological effects, making it useful for studying various diseases and disorders. While it has some limitations for lab experiments, further research in this area could lead to the development of new therapies for a wide range of diseases and disorders.
Synthesemethoden
N-(2-chlorophenyl)-N'-methylthiourea can be synthesized by reacting 2-chloroaniline with methyl isothiocyanate in the presence of a base. The reaction takes place under reflux conditions, and the product is obtained after purification by recrystallization. The chemical structure of N-(2-chlorophenyl)-N'-methylthiourea is shown below:
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-N'-methylthiourea has been widely used in scientific research for its unique properties. It has been shown to inhibit the activity of various enzymes, such as cytochrome P450 and monoamine oxidase. N-(2-chlorophenyl)-N'-methylthiourea has also been shown to have anticonvulsant, antinociceptive, and antipsychotic effects. It has been used in the study of Parkinson's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-methylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-10-8(12)11-7-5-3-2-4-6(7)9/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABDCZIEPQRQMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953098 | |
| Record name | N-(2-Chlorophenyl)-N'-methylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30954-73-5 | |
| Record name | Thiourea, N-(2-chlorophenyl)-N'-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030954735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chlorophenyl)-N'-methylcarbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5862248.png)
![N-[(cyclohexylamino)carbonothioyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B5862261.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5862262.png)
![3-(isobutyrylamino)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5862269.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5862274.png)



![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-methylbenzamide](/img/structure/B5862298.png)


![3-chloro-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5862323.png)
![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5862333.png)